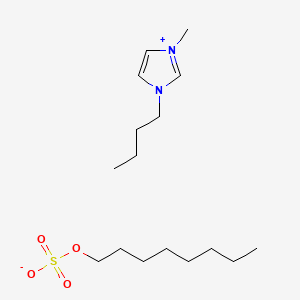

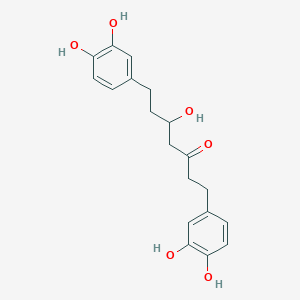

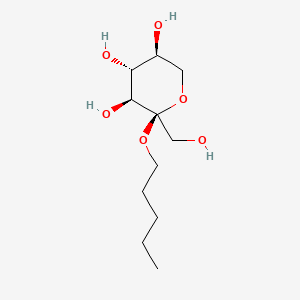

![molecular formula C15H12O3 B1253389 8-Methoxy-4-methylbenzo[g]coumarin CAS No. 69169-71-7](/img/structure/B1253389.png)

8-Methoxy-4-methylbenzo[g]coumarin

Descripción general

Descripción

8-Methoxy-4-methylbenzo[g]coumarin is part of the coumarin family, compounds known for their diverse chemical reactions and significant biological activities. This compound, like others in its family, exhibits unique physical and chemical properties making it a subject of interest in synthetic organic chemistry and pharmacological studies.

Synthesis Analysis

The synthesis of coumarins, including 8-Methoxy-4-methylbenzo[g]coumarin, often involves oxidative coupling reactions and novel transformation methods. For instance, a short and efficient total synthesis method for naturally occurring coumarins has been developed, starting from precursors like methyl 2-hydroxy-4-methoxy-6-methylbenzoate through oxidative coupling reactions to produce various coumarin derivatives in a highly efficient three-step transformation (Hüttel, Nieger, & Müller, 2003).

Molecular Structure Analysis

Molecular structure analysis of coumarin derivatives, including 8-Methoxy-4-methylbenzo[g]coumarin, is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used for structural determination. For example, crystal structure and conformation studies of related coumarin compounds have provided insights into their three-dimensional arrangements and potential intermolecular interactions (Lisgarten et al., 2003).

Chemical Reactions and Properties

8-Methoxy-4-methylbenzo[g]coumarin, like its coumarin counterparts, undergoes a range of chemical reactions, including Michael addition reactions, that lead to the synthesis of complex organic structures. For example, electrochemical oxidation of catechol in the presence of 4-hydroxycoumarin has been studied, demonstrating the coumarin derivatives' involvement in Michael addition reactions to convert to coumestan derivatives (Golabi & Nematollahi, 1997).

Aplicaciones Científicas De Investigación

- Scientific Field : Organic & Biomolecular Chemistry

- Summary of the Application : 8-Methoxy-4-methylbenzo[g]coumarin is a type of coumarin-fused-coumarin that has attracted significant attention in the scientific world due to its boundless applications in interdisciplinary areas . It’s used in the synthesis of π-extended conjugated systems .

- Methods of Application or Experimental Procedures : Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .

- Results or Outcomes : These compounds possess interesting photophysical properties depending on the fused coumarin ring systems . For example, 8-Methoxy-4-methylbenzo[g]coumarin (MMBC) is almost nonfluorescent in aprotic solvents (e.g., fluorescence quantum yield Φ f < 0.0003 in n-hexane), whereas it strongly fluoresces at long wavelengths (>450 nm) in protic solvents (e.g., Φ f = 0.21 in methanol) .

-

Scientific Field : Medicinal and Pharmaceutical Chemistry

- Summary of the Application : The coumarin nucleus is a recurring motif in both natural and synthetic compounds that exhibit a broad spectrum of biological properties including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial and anticancer agents as well as enzyme inhibitors .

- Methods of Application or Experimental Procedures : The incorporation of a metal ion into coumarin derivatives can increase the activity of such complexes compared to coumarin-based ligands . For example, a new octahedral paramagnetic ruthenium (III) complex of 4-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-methoxy-2H-chromen-2-one was designed and synthesized .

- Results or Outcomes : This complex exhibited in vitro cytotoxic effect against cervical cancer cells (HeLa) with an estimated IC50 of 137 μM .

-

Scientific Field : Material Science

- Summary of the Application : 8-Methoxy-4-methylbenzo[g]coumarin is used in the development of new materials due to its interesting photophysical properties .

- Methods of Application or Experimental Procedures : The compound is used in the synthesis of π-extended conjugated systems .

- Results or Outcomes : The compound is almost nonfluorescent in aprotic solvents (e.g., fluorescence quantum yield Φ f < 0.0003 in n-hexane), whereas it strongly fluoresces at long wavelengths (>450 nm) in protic solvents (e.g., Φ f = 0.21 in methanol) .

-

Scientific Field : Biological Chemistry

- Summary of the Application : Coumarin-metal complexes have been found to display promising antioxidant, antitumor or antibacterial activities . The incorporation of a metal ion into coumarin derivatives can increase the activity of such complexes compared to coumarin-based ligands .

- Methods of Application or Experimental Procedures : Incorporation of metals such as cobalt, copper, zinc, silver, platinum, palladium, or iridium, into ligand molecules with biological activity has been implemented in the development of novel coumarin-based complexes with better pharmacological activity .

- Results or Outcomes : For example, a new octahedral paramagnetic ruthenium (III) complex of 4-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-methoxy-2H-chromen-2-one was designed and synthesized . This complex exhibited in vitro cytotoxic effect against cervical cancer cells (HeLa) with an estimated IC50 of 137 μM .

-

Scientific Field : Photophysical Chemistry

- Summary of the Application : 8-Methoxy-4-methylbenzo[g]coumarin is used in the study of photophysical properties .

- Methods of Application or Experimental Procedures : The compound is studied for its fluorescence properties in different solvents .

- Results or Outcomes : The compound is almost nonfluorescent in aprotic solvents (e.g., fluorescence quantum yield Φ f < 0.0003 in n-hexane), whereas it strongly fluoresces at long wavelengths (>450 nm) in protic solvents (e.g., Φ f = 0.21 in methanol) .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-methoxy-4-methylbenzo[g]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-9-5-15(16)18-14-8-11-6-12(17-2)4-3-10(11)7-13(9)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFUYESISQUIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3C=CC(=CC3=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498722 | |

| Record name | 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-4-methylbenzo[g]coumarin | |

CAS RN |

69169-71-7 | |

| Record name | 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

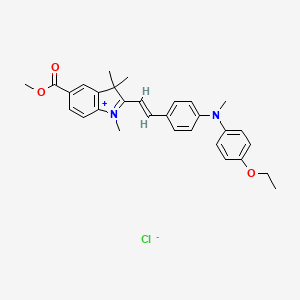

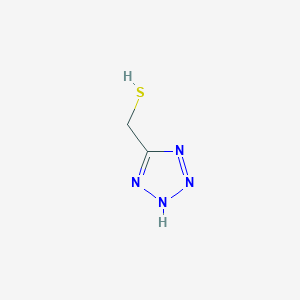

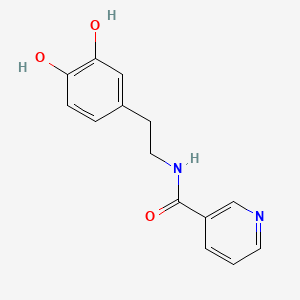

![Pyrido[1,2-b]indazole](/img/structure/B1253319.png)

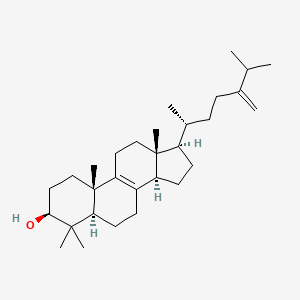

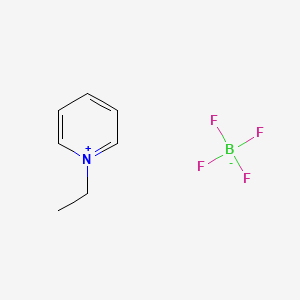

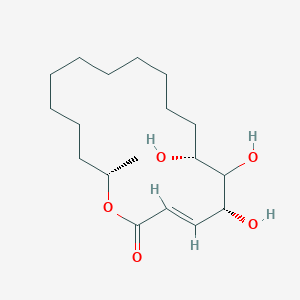

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8R,10S,12R,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253320.png)

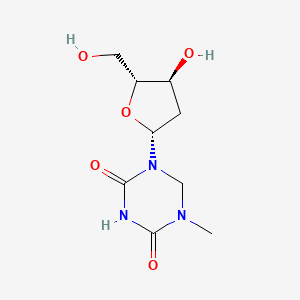

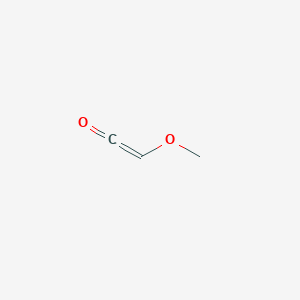

![methyl (1R,4aR,5aR,6S,10aR)-6',7'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate](/img/structure/B1253330.png)